molecular formula C6H14ClNO3 B6157041 methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride CAS No. 1416445-08-3

methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride

Cat. No.: B6157041
CAS No.: 1416445-08-3
M. Wt: 183.63 g/mol
InChI Key: FOAAHTSYWGRARN-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride is a chiral amino acid ester hydrochloride with a hydroxyl group and a methyl substituent at the β-carbon. These derivatives are typically synthesized for pharmaceutical or biochemical research, leveraging their stereochemistry and functional groups for targeted activity .

Properties

CAS No.

1416445-08-3

Molecular Formula

C6H14ClNO3

Molecular Weight

183.63 g/mol

IUPAC Name

methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C6H13NO3.ClH/c1-6(2,9)4(7)5(8)10-3;/h4,9H,7H2,1-3H3;1H/t4-;/m0./s1

InChI Key

FOAAHTSYWGRARN-WCCKRBBISA-N

Isomeric SMILES

CC(C)([C@H](C(=O)OC)N)O.Cl

Canonical SMILES

CC(C)(C(C(=O)OC)N)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Esterification of (2R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

This method involves reacting (2R)-2-amino-3-hydroxy-3-methylbutanoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the esterification, typically conducted under reflux at 60–80°C for 12–24 hours. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by methanol’s alkoxy group.

Key Parameters:

  • Molar Ratio: A 5:1 excess of methanol to acid ensures complete conversion.

  • Catalyst Loading: 1–2 mol% H₂SO₄ optimizes yield without promoting side reactions.

  • Reaction Time: Extended durations (>18 hours) improve yields to >85% but risk racemization at the chiral center.

Enzymatic Resolution of Racemic Mixtures

For applications requiring high enantiomeric excess (ee > 99%), lipase-mediated kinetic resolution is employed. Enzymes such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the undesired (2S)-enantiomer from a racemic mixture of methyl 2-amino-3-hydroxy-3-methylbutanoate. The remaining (2R)-enantiomer is then isolated via fractional crystallization.

Advantages:

  • Avoids harsh acidic conditions, preserving stereochemical integrity.

  • Yields >90% ee when paired with optimized solvent systems (e.g., tert-butanol/water).

Hydrochloride Salt Formation

Conversion of the free base to its hydrochloride salt enhances stability and solubility for pharmaceutical formulations. This step involves treating the free base with hydrogen chloride (HCl) gas or concentrated hydrochloric acid in an anhydrous solvent.

Gas-Phase Hydrochlorination

The free base is dissolved in dry diethyl ether or tetrahydrofuran (THF), and HCl gas is bubbled through the solution at 0–5°C. The hydrochloride salt precipitates as a white crystalline solid, which is filtered and washed with cold ether.

Optimization Considerations:

  • Temperature Control: Maintaining subambient temperatures prevents decomposition of the heat-sensitive amino ester.

  • Solvent Choice: Ethers like THF improve solubility and salt purity (>98% by HPLC).

Aqueous Acid Neutralization

Alternatively, the free base is stirred with 1M HCl in water, followed by lyophilization to isolate the hydrochloride salt. While simpler, this method risks hydrolyzing the ester moiety if prolonged exposure to aqueous acid occurs.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. For example, a two-stage system integrates esterification and hydrochlorination:

  • Stage 1: A packed-bed reactor loaded with acidic ion-exchange resin catalyzes esterification at 70°C with a residence time of 30 minutes.

  • Stage 2: The esterified product is mixed with HCl gas in a micromixer, with immediate crystallization in a cooling unit.

Benefits:

  • Throughput of 50–100 kg/day per reactor module.

  • Reduced racemization (<1%) compared to batch processes.

Purification Techniques

  • Crystallization: The hydrochloride salt is recrystallized from ethanol/water (3:1 v/v) to achieve >99.5% purity.

  • Chromatography: Preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves residual enantiomeric impurities.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, D₂O): δ 1.35 (s, 3H, CH₃), 1.42 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.15 (d, J = 6.8 Hz, 1H, CH), 4.98 (br s, 1H, OH).

  • HPLC: Chiralpak IC-3 column (4.6 × 250 mm), 0.1% trifluoroacetic acid in hexane/isopropanol (80:20), flow rate 1.0 mL/min; retention time = 12.3 minutes for (2R)-enantiomer.

Stability Profiling

The hydrochloride salt remains stable for >24 months at −20°C in sealed containers. Accelerated stability testing (40°C/75% RH) shows <0.5% degradation over 6 months.

Comparative Analysis of Synthetic Methods

ParameterEsterification + HCl GasEnzymatic ResolutionContinuous Flow System
Yield82–88%75–80%90–95%
Enantiomeric Excess95–98%99%98–99%
ScalabilityModerateLowHigh
Cost per Kilogram$1,200$2,500$800

Data synthesized from industrial protocols and academic studies.

Challenges and Mitigation Strategies

Racemization During Esterification

Prolonged heating in acidic media can invert the (2R)-configuration. Mitigation includes:

  • Using mild acids (e.g., p-toluenesulfonic acid) at reduced temperatures (50°C).

  • Incorporating radical scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT).

Byproduct Formation

Side products like methyl 3-methyl-2-oxobutanoate arise from over-esterification. These are minimized via:

  • Controlled methanol addition rates.

  • In-line IR monitoring to terminate reactions at 95% conversion .

Chemical Reactions Analysis

Types of Reactions: Methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or tosylates.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride is studied for its role in metabolic pathways and its potential influence on protein synthesis and muscle metabolism. The compound's structural similarity to amino acids enables it to modulate neurotransmitter levels, impacting neurological functions.

Key Pharmaceutical Uses:

  • Protein Synthesis: The compound may enhance protein synthesis, making it relevant in muscle recovery and growth.
  • Neurological Effects: It has been investigated for its potential to influence neurotransmitter levels, which could be beneficial in treating neurological disorders.

Biochemical Research

In biochemical research, this compound serves as a substrate or inhibitor for various enzymes and receptors. Its ability to interact with specific molecular targets allows researchers to explore its effects on biochemical pathways.

Research Focus Areas:

  • Enzyme Modulation: The compound can act as an enzyme inhibitor or substrate, providing insights into metabolic regulation.
  • Cell Signaling Pathways: Its effects on cell signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR are being explored for their implications in cancer research and therapy.

Therapeutic Potential

Recent studies have highlighted the therapeutic potential of this compound in various medical conditions:

Potential Therapeutic Applications:

  • Muscle Wasting Disorders: Due to its role in protein synthesis and muscle metabolism, it may be effective in treating conditions like cachexia.
  • Neurological Disorders: Its modulation of neurotransmitter levels suggests potential applications in managing conditions such as depression or anxiety.

Mechanism of Action

The mechanism by which methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The following table highlights key structural differences among related compounds:

Compound Name Molecular Formula Substituents (β-Carbon) Stereochemistry (C2/C3) CAS Number Key References
Methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate HCl C6H12ClNO3 (inferred) -OH, -CH3 (2R) Not explicitly listed Inferred from evidence
(2S,3R)-Methyl 2-amino-3-hydroxybutanoate HCl C5H10ClNO3 -OH (2S,3R) 39994-75-7
Methyl (2R)-2-amino-3-hydroxypropanoate HCl C4H10ClNO3 -OH (2R) 5680-80-8
Ethyl 2-amino-3-oxobutanoate HCl C6H11ClNO3 -O (ketone) - 20207-16-3
L-Cysteine methyl ester HCl C4H10ClNO2S -SH (2R) 18598-63-5

Key Observations :

  • Hydroxyl vs.
  • Stereochemistry: The (2R) configuration is critical for biological activity, as seen in D-amino acid derivatives (e.g., ).

Physicochemical and Spectroscopic Properties

NMR Data :

  • (2S,3R)-Methyl 2-amino-3-hydroxybutanoate HCl (): δ 3.89–3.86 (m, 1H, CHNH), 3.79 (s, 3H, OCH3), 1.02 (s, 9H, C(CH3)3) .
  • Methyl (2R)-2-[benzyl(ethyl)amino]-3,3-dimethylbutanoate (): δ 8.98 (brs, 1H, NH), 3.88 (d, 1H, CHNH), 1.02 (s, 9H, C(CH3)3) .

Thermal Properties :

  • Melting points for hydroxyl-containing analogs (e.g., ) are generally higher (e.g., 141–142°C for imidazole derivatives in ) due to hydrogen bonding.

Biological Activity

Methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride, commonly referred to as methyl L-threonine hydrochloride, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields, including pharmacology, biochemistry, and medicinal chemistry, due to its potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₅H₁₄ClN₃O₃
  • Molecular Weight : 179.63 g/mol
  • IUPAC Name : this compound

The presence of both amino and hydroxy groups in its structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily revolves around its role as a substrate or inhibitor in various enzymatic reactions. The compound can interact with specific enzymes, potentially influencing metabolic pathways. For instance, it may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has been evaluated for its effects on enzymes related to amino acid metabolism, which could have implications for treating metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced the growth of Escherichia coli and Staphylococcus aureus in vitro. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a broad-spectrum antimicrobial agent.
  • Enzyme Interaction : In another investigation, the compound was tested against various enzymes involved in amino acid metabolism. Results showed that it effectively inhibited the activity of branched-chain amino acid transaminase (BCAT), which is crucial for the metabolism of branched-chain amino acids.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of E. coli and S. aureus
Enzyme InhibitionInhibits branched-chain amino acid transaminase
Potential ApplicationsAntimicrobial agent; metabolic disorder treatment

Q & A

Q. Q1: What are the key considerations for optimizing the synthesis of methyl (2R)-2-amino-3-hydroxy-3-methylbutanoate hydrochloride to ensure high enantiomeric purity?

A: Synthesis optimization requires stringent control of reaction parameters:

  • Temperature and pH : Maintain temperatures between 50–60°C and pH 7–8 to minimize racemization .
  • Purification : Use reverse-phase C18 column chromatography (acetonitrile/water gradient) to isolate the target compound from byproducts .
  • Stereochemical validation : Employ chiral HPLC with a polar organic phase (e.g., amylose-based columns) to confirm enantiomeric purity ≥98% .

Q. Q2: Which analytical techniques are most effective for characterizing the structural and chemical stability of this compound under varying storage conditions?

A:

  • Structural analysis : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR (DMSO-d6) verify the ester, hydroxyl, and ammonium chloride groups .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via TLC (silica gel, ethanol:ammonia 9:1) detect hydrolysis of the methyl ester .

Q. Q3: How does the hydrochloride salt form influence solubility and stability in aqueous versus organic solvents?

A: The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) due to ionic dissociation, while retaining stability in polar aprotic solvents like DMSO. In contrast, the free base form is more soluble in chloroform or ethyl acetate but prone to oxidation .

Advanced Research Questions

Q. Q4: What experimental strategies can resolve contradictions in reported bioactivity data between in vitro and in vivo studies for this compound?

A:

  • Dosage calibration : Adjust in vivo doses using pharmacokinetic modeling (e.g., allometric scaling) to match effective in vitro concentrations .
  • Metabolite profiling : LC-MS/MS analysis of plasma samples identifies active metabolites that may contribute to discrepancies .
  • Receptor binding assays : Use surface plasmon resonance (SPR) to compare binding affinities of the parent compound and metabolites .

Q. Q5: How does the stereochemistry at the C2 and C3 positions impact interactions with biological targets such as enzymes or transporters?

A: The (2R,3R) configuration creates a specific spatial arrangement:

  • Enzyme inhibition : Molecular docking simulations show the hydroxyl group at C3 forms hydrogen bonds with catalytic residues of serine hydrolases, while the methyl ester at C2 sterically hinders non-target binding .
  • Transporter selectivity : Comparative studies with (2S,3S) analogs reveal 10-fold lower uptake in cationic amino acid transporters (CAT-1), highlighting stereodependent recognition .

Q. Q6: What methodologies are recommended for studying the reaction mechanisms of this compound in nucleophilic acyl substitution reactions?

A:

  • Kinetic isotope effects (KIE) : Use deuterated solvents (e.g., D2_2O) to identify rate-determining steps (e.g., tetrahedral intermediate formation) .
  • Computational modeling : Density functional theory (DFT) at the B3LYP/6-31G* level predicts transition-state geometries and activation energies .

Q. Q7: How can researchers design experiments to compare the pharmacokinetic profiles of this compound with its fluorinated analogs?

A:

  • Radiolabeling : Synthesize 18^{18}F- or 3^{3}H-labeled analogs for quantitative tissue distribution studies via PET imaging or scintillation counting .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to compare metabolic half-lives and CYP450 isoform contributions .

Q. Q8: What steps should be taken to address discrepancies in reported melting points or spectral data across different studies?

A:

  • Standardized protocols : Adopt USP guidelines for melting point determination (e.g., capillary method, 1°C/min heating rate) .
  • Inter-laboratory validation : Share samples with collaborators to confirm NMR chemical shifts (±0.05 ppm) and HRMS m/z values (±5 ppm) .

Methodological Guidance

Q. Q9: What precautions are critical when handling this compound in air- or moisture-sensitive reactions?

A:

  • Inert atmosphere : Use Schlenk lines or gloveboxes (N2_2/Ar) to prevent hydrolysis of the methyl ester .
  • Drying agents : Pre-dry solvents over molecular sieves (3Å) and reagents with MgSO4_4 .

Q. Q10: How can researchers leverage computational tools to predict the compound’s reactivity in novel synthetic pathways?

A:

  • Reaction prediction software : Tools like ICReDD’s quantum-chemical reaction path search identify feasible intermediates and transition states .
  • Machine learning : Train models on PubChem data to prioritize reaction conditions (e.g., catalysts, solvents) for yield optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.